molecular formula C14H12ClNO3S B13979344 Methyl 2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxylate

Methyl 2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxylate

Cat. No.: B13979344
M. Wt: 309.8 g/mol
InChI Key: BICCEORZGJOCEC-UHFFFAOYSA-N
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Description

2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester typically involves multiple steps. One common approach is the acylation of 2-chlorophenylacetic acid with thiophene-3-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is not fully understood but is believed to involve interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-(2-Bromophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.

    2-[[2-(2-Fluorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs, which may have different biological activities and chemical reactivities.

Properties

Molecular Formula

C14H12ClNO3S

Molecular Weight

309.8 g/mol

IUPAC Name

methyl 2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H12ClNO3S/c1-19-14(18)10-6-7-20-13(10)16-12(17)8-9-4-2-3-5-11(9)15/h2-7H,8H2,1H3,(H,16,17)

InChI Key

BICCEORZGJOCEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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